1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide
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Overview
Description
The compound "1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide" is a derivative of imidazo[1,2-a]pyridine, which is a fused heterocyclic system that has been the subject of extensive research due to its potential biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine core is known for its versatility in generating stable N-heterocyclic carbenes and for its reactivity in various chemical transformations .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, including carbohydrazide analogs, can be achieved through multicomponent reactions that involve the condensation of diamines, nitroethylene derivatives, cyanoacetohydrazide, and aromatic aldehydes 10. These reactions are advantageous due to their operational simplicity, mild conditions, and the absence of a catalyst, which aligns with the principles of green chemistry 10. Additionally, a novel one-step condensation method has been utilized for the preparation of related compounds, simplifying the synthetic process .
Molecular Structure Analysis
The molecular structure and vibrational energy levels of imidazo[1,2-a]pyridine derivatives can be determined using density functional theory (DFT) calculations, which provide insights into the optimized bond lengths, bond angles, and potential energy distribution . The substitution pattern on the pyridine ring, such as the presence of a methyl group, can influence the proton position of the NH group in the imidazole unit, affecting the overall molecular structure .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions, including cascade reactions that involve sequences of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization . These reactions enable the construction of complex heterocyclic frameworks with diverse functional groups . Additionally, the imidazo[1,2-a]pyridine core can be functionalized through C-H bond activation, providing a route to further diversify the chemical structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. For instance, the presence of a hydrogen bond in the NH...N type can be confirmed by IR spectra, which show a broad and strong contour in the 2000–3100 cm^-1 range . The electronic properties and potential biological activities of these compounds can be further explored through experimental studies and theoretical calculations, such as quantitative structure–activity relationships (QSAR) and molecular docking .
Scientific Research Applications
Synthesis and Derivative Development
- A study outlined the synthesis of hydrazone derivatives structurally related to the insecticide pymetrozine, demonstrating the versatility of related compounds in creating insecticidal agents (Ali, Wilkie, & Winzenberg, 1996).
- Another research presented an efficient synthesis method for new imidazo[1,2-a]pyridine-6-carbohydrazide derivatives via a five-component cascade reaction, highlighting the compound's utility in creating N-fused heterocyclic compounds with potential for broad applications (Hosseini & Bayat, 2019).
Potential Pharmaceutical Applications
- Research on pyrido[2′,3′: 3,4]pyrazolo[1,5‐a]pyrimidine derivatives showcased the exploration of these compounds for their potential medicinal properties, indicating a broader interest in their pharmaceutical applications (Rateb, 2014).
- A study focusing on novel imidazo[1,2-a]pyridines evaluated their antifungal activities, underscoring the potential of these compounds in developing new antifungal agents (Göktaş, Cesur, Şatana, & Uzun, 2014).
Material Science and Chemical Sensing
- Research on a highly sensitive and selective sensor based on imidazo[1,2-a]pyridine for Al3+ demonstrated the compound's utility in chemical sensing, showing its potential in environmental monitoring and diagnostic applications (Li & Xiao, 2016).
Enzyme Inhibition for Therapeutic Applications
- An investigation into N'-Arylidene imidazo [1,2-a] pyridine-2-carbohydrazide derivatives as novel Tyrosinase inhibitors revealed their effectiveness in inhibiting the enzyme, suggesting potential uses in medicine and cosmetics for treating conditions related to melanin production (Damghani, Hadaegh, Khoshneviszadeh, Pirhadi, Sabet, Khoshneviszadeh, & Edraki, 2020).
Future Directions
properties
IUPAC Name |
1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-7-3-2-4-9(13-7)15-5-8(12-6-15)10(16)14-11/h2-6H,11H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIKGXYECGTJJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363220 |
Source
|
Record name | 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide | |
CAS RN |
478063-72-8 |
Source
|
Record name | 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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